molecular formula C24H21ClN2O2S B2444808 6-chloro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine CAS No. 895651-55-5

6-chloro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine

Cat. No. B2444808
CAS RN: 895651-55-5
M. Wt: 436.95
InChI Key: DYTOUAQCEQXXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine is a chemical compound that belongs to the family of quinoline derivatives. It is a synthetic compound that is used in scientific research for various purposes. This compound has a unique chemical structure that makes it an ideal candidate for studying the mechanism of action and physiological effects.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Compounds related to 6-chloro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine play a significant role in chemical synthesis and medicinal chemistry. For instance, chloro amines, which can be considered structurally related, are employed as intermediates in the synthesis of beta-amino acids, highlighting their utility in developing pharmaceuticals and studying biological systems (Weber, Kuklinski, & Gmeiner, 2000). Moreover, quinoline derivatives, akin to the core structure of the compound , have been investigated for their potential as antimycotic agents, showing the relevance of such compounds in developing new therapeutic agents (Kumar, Bawa, Drabu, & Panda, 2011).

Sensing and Detection Technologies

Quinoline-based isomers have demonstrated remarkable sensing properties, particularly for metal ions like Al3+ and Zn2+, indicating the potential of 6-chloro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine in developing fluorescence-based sensors for detecting metal ions in various environments (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018). This application is crucial for environmental monitoring, biological research, and medical diagnostics.

Catalysis and Organic Transformations

Quinoline and isoquinoline derivatives are also explored for their catalytic roles in organic transformations. For instance, copper-catalyzed intramolecular amination using related compounds suggests potential applications of 6-chloro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine in synthetic chemistry for constructing complex organic molecules with pharmaceutical relevance (Yamamoto, Takamatsu, Hirano, & Miura, 2016).

Biological Studies and Imaging

The fluorescence properties of quinoline isomers, as discussed earlier, not only lend themselves to sensing technologies but also to biological imaging studies, providing tools for visualizing cellular processes and investigating the interaction of metal ions within biological systems. This suggests potential research applications of 6-chloro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine in biochemistry and cellular biology.

Corrosion Inhibition

Additionally, certain quinoline derivatives have been evaluated for their effectiveness as corrosion inhibitors, which could imply potential applications of 6-chloro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine in materials science, specifically in protecting metals from corrosion in acidic environments (Prabhu, Venkatarangaiah Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).

properties

IUPAC Name

6-chloro-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2S/c1-16-3-7-18(8-4-16)14-27-24-21-13-19(25)9-12-22(21)26-15-23(24)30(28,29)20-10-5-17(2)6-11-20/h3-13,15H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTOUAQCEQXXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine

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